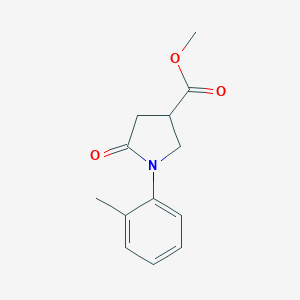

Methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9-5-3-4-6-11(9)14-8-10(7-12(14)15)13(16)17-2/h3-6,10H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFYQKCHHSKWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CC(CC2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

-

Carboxylic acid precursor : 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

-

Catalyst : Concentrated sulfuric acid (H₂SO₄, 2–5 mol%).

-

Solvent : Excess methanol (MeOH).

-

Temperature : Reflux (~65–70°C).

-

Duration : 6–12 hours.

The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the ester product. After completion, the mixture is neutralized with a weak base (e.g., sodium bicarbonate), and the ester is extracted using organic solvents such as ethyl acetate or dichloromethane.

Alternative Synthetic Routes

Microwave-Assisted Esterification

Microwave irradiation has been explored to accelerate esterification reactions for structurally related compounds. For example, 1-methyl-2-oxoazetidine-3-carboxylic acid derivatives are synthesized via microwave-assisted Wolff rearrangements, reducing reaction times from hours to minutes. Applying this technique to this compound could involve:

-

Reactants : Carboxylic acid, methanol, and catalytic H₂SO₄.

-

Conditions : Microwave irradiation at 100–120°C for 15–30 minutes.

-

Advantages : Improved energy efficiency and reduced side reactions.

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄, MeOH, reflux, 6–12 h | 70–85% | Simple setup, high reproducibility | Long reaction time, excess methanol |

| Microwave-Assisted | H₂SO₄, MeOH, 100–120°C, 15–30 m | N/A | Faster, energy-efficient | Requires specialized equipment |

| Hydrazide Intermediate | Hydrazine hydrate, propan-2-ol | N/A | Enables diverse functionalization | Multi-step, lower overall yield |

Challenges and Optimization Strategies

Byproduct Formation

Side reactions, such as over-esterification or acid-catalyzed degradation , are mitigated by:

Purification Techniques

-

Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves ester products from unreacted acid or dimeric byproducts.

-

Recrystallization : Ethanol-water mixtures are effective for large-scale purification.

Industrial-Scale Considerations

While laboratory-scale syntheses are well-established, industrial production faces challenges such as:

-

Cost of catalysts : Sulfuric acid is corrosive, necessitating corrosion-resistant reactors.

-

Solvent recovery : Methanol recycling systems are critical for economic viability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or ketone positions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate has the chemical formula . It features a pyrrolidine ring, a carboxylate group, and an aromatic substituent, which contribute to its unique properties and biological activities.

Chemistry

- Building Block in Organic Synthesis : The compound is utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a versatile building block for developing various chemical entities, including pharmaceuticals and agrochemicals .

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It effectively inhibits the growth of both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.

- Anticancer Properties : The compound has been studied for its potential anticancer effects. It induces apoptosis in cancer cells through mechanisms such as enzyme inhibition, DNA interaction, and reactive oxygen species generation .

Medicine

- Pharmaceutical Development : Ongoing research is exploring the compound's potential as a pharmaceutical intermediate. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development aimed at various diseases .

Industry

- Production of Specialty Chemicals : this compound is also used in the production of specialty chemicals that require specific properties for industrial applications .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated dose-dependent reduction in cell viability against human cancer cell lines with an IC50 value of approximately 15 µM. |

| Study 2 | Antimicrobial Efficacy | Reported minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. |

Similar Compounds

| Compound | Description |

|---|---|

| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Shares structural similarities with this compound due to the presence of a substituted phenyl group. |

| 1,4-Dimethylbenzene | Contains a methyl-substituted aromatic ring but differs structurally from the target compound. |

Uniqueness

This compound is distinguished by its specific combination of functional groups and the pyrrolidine ring structure, which enhances its biological activity compared to similar compounds.

Mechanism of Action

The mechanism of action of Methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Structural Features and Physical Properties of Selected Pyrrolidinone Derivatives

*Calculated based on molecular formula (C₁₄H₁₅NO₃).

Key Observations :

- Substituent Effects : The 2-methylphenyl group in the target compound enhances lipophilicity compared to polar substituents like hydroxyl or chloro (e.g., logP ~1.5–2.0 estimated). This may improve membrane permeability but reduce aqueous solubility.

- Melting Points : Hydroxyl and chloro substituents increase intermolecular hydrogen bonding, leading to higher melting points (e.g., 145–146°C for the chloro derivative vs. 128–129°C for the hydroxyl analog ).

Antioxidant Activity :

- Compounds with heterocyclic moieties (e.g., thioxo-oxadiazole) exhibit superior antioxidant activity. For example, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one shows 1.5× higher activity than ascorbic acid .

- The 2-methylphenyl substituent in the target compound may confer moderate antioxidant activity but likely less than hydroxyl or chloro derivatives due to reduced hydrogen-bonding capacity.

Antimicrobial Potential:

- Pyrrolidinones with electron-withdrawing groups (e.g., chloro, nitro) demonstrate enhanced antimicrobial effects. For example, 1-(3,5-dichloro-2-hydroxyphenyl) analogs exhibit notable activity against bacterial strains .

Spectroscopic Characterization

NMR and IR Trends :

- ¹H NMR : Methyl ester protons resonate at δ ~3.7 ppm. Aromatic protons in 2-methylphenyl derivatives appear as multiplets near δ 7.0–7.5 ppm, distinct from deshielded hydroxyl protons (δ ~9.9–10.0 ppm in hydroxyl-substituted analogs) .

- IR : Strong carbonyl stretches at ~1650–1750 cm⁻¹ (pyrrolidone and ester C=O) .

Biological Activity

Methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the pyrrolidine family of compounds, characterized by a pyrrolidine ring with a carboxylate group and an aromatic substituent. Its chemical formula is , and it possesses several functional groups that contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Studies demonstrate that this compound induces apoptosis in cancer cells through the activation of intrinsic pathways. This is evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.

- DNA Interaction : It binds to DNA, causing structural changes that impede replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in cells, contributing to oxidative stress and subsequent cellular damage.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Study 1 : In a study published in Journal of Medicinal Chemistry, the compound was tested against human cancer cell lines, showing a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM .

- Study 2 : Another investigation focused on its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL .

Data Tables

| Activity | Effect | IC50/MIC Value |

|---|---|---|

| Anticancer | Induces apoptosis | IC50: 15 µM |

| Antimicrobial | Inhibits bacterial growth | MIC: 32 µg/mL |

Q & A

Basic: How can the synthesis of Methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate be optimized to maximize yield and purity?

Answer:

Key parameters include controlling reaction temperature (e.g., reflux conditions), solvent selection (e.g., water or methanol for cyclization), and catalyst choice (e.g., sulfuric acid for esterification). Purification steps such as recrystallization from alkaline solutions (e.g., 5% NaOH followed by acidification to pH 2) or column chromatography can improve purity . Monitoring reaction progress via TLC and optimizing stoichiometric ratios of precursors (e.g., 2-amino-4-methylphenol and itaconic acid derivatives) are critical for yield enhancement .

Basic: What analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

A combination of ¹H NMR (to verify aromatic and pyrrolidinone proton environments), ¹³C NMR (to confirm carbonyl and ester groups), FT-IR (for characteristic peaks like C=O at ~1740 cm⁻¹ and N-H stretching), and elemental analysis (to validate empirical formulas) is recommended. Mass spectrometry (ESI-TOF) provides molecular ion confirmation .

Advanced: How should researchers design experiments to evaluate the compound’s biological activity against microbial or cancer cell lines?

Answer:

Use in vitro assays such as:

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi.

- Anticancer screening : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves.

Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and validate results via replicate experiments. Structural analogs in showed activity at IC₅₀ values <50 μM, suggesting similar frameworks may require SAR studies .

Advanced: How can stereochemical outcomes be controlled during the synthesis of pyrrolidinone derivatives like this compound?

Answer:

Employ diastereoselective methods via chiral auxiliaries or asymmetric catalysis. For example, highlights using stereospecific reagents (e.g., L-proline derivatives) to induce 2R*,3R* configurations in similar esters. X-ray crystallography or NOESY NMR can confirm stereochemistry post-synthesis .

Advanced: How can contradictions in biological assay data (e.g., variable IC₅₀ values across studies) be resolved?

Answer:

- Standardize assay conditions : Use consistent cell passage numbers, serum concentrations, and incubation times.

- Validate purity : Impurities >95% via HPLC.

- Cross-validate with orthogonal assays : Compare MTT results with apoptosis markers (e.g., caspase-3 activation).

- Statistical rigor : Apply ANOVA or t-tests to assess significance. and emphasize replicate consistency for bioactive derivatives .

Basic: What stability considerations are critical for handling and storing this compound?

Answer:

Store under inert atmosphere (N₂ or Ar) at -20°C to prevent hydrolysis of the ester group. Monitor degradation via periodic NMR or HPLC. Avoid prolonged exposure to moisture or light. Stability studies in suggest methyl esters are prone to hydrazide formation under basic conditions .

Advanced: What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

Perform molecular docking (AutoDock Vina, Schrödinger Suite) against crystallographic structures of target proteins (e.g., β-tubulin for anticancer activity). Use MD simulations (GROMACS) to assess binding stability. QSAR models trained on analogs ( ) can prioritize derivatives for synthesis .

Advanced: How do fluorinated analogs of this compound compare in terms of synthesis complexity and bioactivity?

Answer:

Fluorination at the phenyl ring (e.g., 3-fluoro substitution) enhances metabolic stability and bioavailability but requires specialized reagents (e.g., Selectfluor®). and show fluorinated derivatives exhibit improved pharmacokinetic profiles, though synthesis yields may drop by 10–15% due to purification challenges .

Basic: What functional group transformations are feasible for this compound to generate derivatives?

Answer:

- Ester hydrolysis : Convert methyl ester to carboxylic acid using LiOH/H₂O.

- Hydrazide formation : React with hydrazine monohydrate in isopropanol.

- Amide coupling : Use EDC/HOBt with amines. and demonstrate these steps for generating bioactive analogs .

Advanced: What challenges arise when scaling up the synthesis of this compound for preclinical studies?

Answer:

- Reaction scalability : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization).

- Purification : Replace column chromatography with recrystallization or fractional distillation.

- Cost optimization : Source bulk reagents (e.g., itaconic acid) and minimize solvent waste. highlights multi-step processes requiring stringent QC at each stage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.